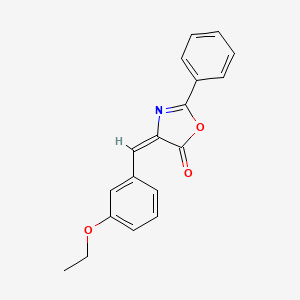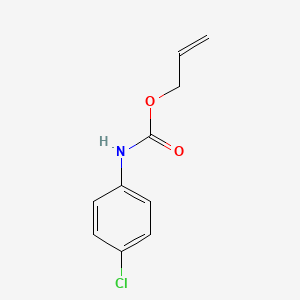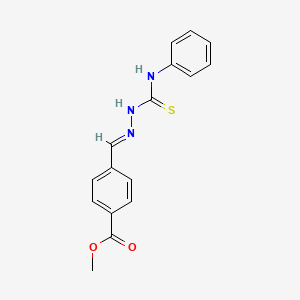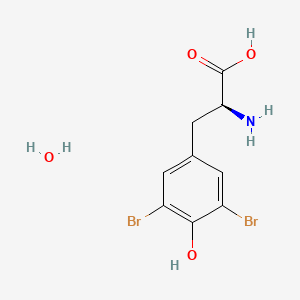![molecular formula C31H32ClN3O4S B11961751 ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961751.png)
ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines several functional groups, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazolopyrimidine ring system. Key steps include:
Formation of the Indole Derivative: This step involves the reaction of an appropriate aniline derivative with a ketone under acidic or basic conditions to form the indole core.
Synthesis of the Thiazolopyrimidine Ring: The indole derivative is then reacted with a thioamide and a suitable aldehyde to form the thiazolopyrimidine ring system.
Final Coupling Reaction: The final step involves the coupling of the thiazolopyrimidine intermediate with ethyl chloroformate to introduce the ester functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial agents.
Pharmacology: Studies on the compound’s biological activity can provide insights into its potential therapeutic uses and mechanisms of action.
Materials Science: The compound’s chemical properties may make it useful in the development of new materials with specific electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism of action of ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, leading to therapeutic effects.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other indole derivatives, thiazolopyrimidine derivatives, and chlorophenyl-containing compounds.
Uniqueness: The combination of the indole, thiazolopyrimidine, and chlorophenyl moieties in a single molecule is relatively rare, providing unique chemical and biological properties.
Eigenschaften
Molekularformel |
C31H32ClN3O4S |
|---|---|
Molekulargewicht |
578.1 g/mol |
IUPAC-Name |
ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H32ClN3O4S/c1-4-6-7-8-11-18-34-23-13-10-9-12-22(23)25(28(34)36)27-29(37)35-26(20-14-16-21(32)17-15-20)24(30(38)39-5-2)19(3)33-31(35)40-27/h9-10,12-17,26H,4-8,11,18H2,1-3H3/b27-25- |
InChI-Schlüssel |
IEZYDVPBCINKPR-RFBIWTDZSA-N |
Isomerische SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)Cl)/C1=O |
Kanonische SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)Cl)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B11961669.png)

![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B11961676.png)

![4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11961688.png)


![3,3-Dichloro-2-[(4-methylphenyl)formamido]prop-2-enoic acid](/img/structure/B11961696.png)
![4-{(E)-[3-(1,1-Dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-methoxyphenyl)-2-propenoate](/img/structure/B11961704.png)
![5-(2-bromophenyl)-4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11961715.png)




